(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride

Chiral HPLC Stereoisomer separation Optical purity

QC labs validating sacubitril ANDA methods require stereochemically defined reference standards-incorrect stereoisomer invalidates HPLC and risks ANDA rejection. (2R,4S)-4-Amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride (CAS 1038924-71-8) is the authenticated Sacubitril Impurity 11 standard, ≥98% purity with full COA (HPLC, NMR, MS). • Baseline chiral HPLC separation from 3 stereoisomers (RRTs 0.49, 0.55, 0.79) • LOD 0.030 μg/mL, recovery 93-105% • ICH Q3A/Q3B compliant for 0.05% reporting, 0.10% identification thresholds. Bulk 1-25 kg available.

Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
CAS No. 1038924-71-8
Cat. No. B1292805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride
CAS1038924-71-8
Molecular FormulaC18H22ClNO2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl
InChIInChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H/t13-,17+;/m1./s1
InChIKeyYDSBMWIJMJQNKE-YNDBEVAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sacubitril Impurity 11 Procurement Guide


(2R,4S)-4-Amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride (CAS 1038924-71-8) is a chiral amino acid hydrochloride that serves as a designated process impurity and key synthetic intermediate in the manufacture of sacubitril, the neprilysin inhibitor component of the heart failure combination drug LCZ696 (Entresto) [1]. The compound is formally classified as Sacubitril Impurity 11 (also LCZ696 Impurity 6 or Sacubitril Amino Acid Impurity) and is supplied with detailed characterization data compliant with ICH regulatory guidelines for use as a reference standard in ANDA analytical method development, method validation (AMV), and quality control (QC) applications [2]. With the molecular formula C₁₈H₂₂ClNO₂ and a molecular weight of 319.83 g/mol, this single stereoisomer (2R,4S) possesses two chiral centers whose absolute configuration is critical to the stereochemical integrity of the downstream drug substance.

1
Analytical workflow Impurity reference standard for ANDA method development and chiral HPLC system suitability.
2
Stereochemical control Single (2R,4S) stereoisomer with defined absolute configuration for enantiomer-attribution review.
3
Procurement scale Available as both analytical-grade reference standard and bulk synthetic intermediate.

Why Stereoisomer Identity Matters


The four stereoisomers of the 4-amino-5-biphenyl-4-yl-2-methylpentanoic acid scaffold — (2R,4S), (2S,4R), (2S,4S), and (2R,4R) — are not interchangeable. Each produces a different stereoisomer of sacubitril upon succinylation [1]. Only the (2R,4S) intermediate yields the clinically active (2S,4R)-sacubitril; the enantiomeric (2S,4R) intermediate yields (2R,4S)-sacubitril, which is an impurity with distinct pharmacological properties, while the diastereomers (2S,4S) and (2R,4R) produce yet different impurity profiles [1]. Regulatory guidance (ICH Q3A/Q3B) requires that each stereoisomeric impurity be individually identified, quantified, and controlled against a well-characterized reference standard of defined stereochemistry [2]. Substituting an incorrect stereoisomer — even one of identical molecular formula and molecular weight — invalidates the analytical method, compromises batch release decisions, and can result in ANDA rejection due to inadequate impurity限度依据 (impurity limit justification) [2].

Incorrect stereoisomer invalidates method

The (2S,4R), (2S,4S), and (2R,4R) stereoisomers produce different sacubitril impurity profiles and may not transfer directly to validated chiral HPLC methods; regulatory guidance requires individual impurity control.

Crystallization behavior differs dramatically

Diastereomers require cyclohexylamine salt formation and repetitive fractional crystallization; the simpler isolation pathway of the target isomer may not extrapolate to other stereoisomers, affecting lot consistency.

Salt form or free base mismatch

The hydrochloride salt enhances aqueous solubility for stock solution preparation; free base may not meet the same dissolution criteria, potentially introducing solution homogeneity variability in analytical methods.

Sacubitril Impurity 11: Quantitative Evidence


Chiral HPLC Resolution of Stereoisomers

The (2R,4S) stereoisomer can be unambiguously resolved and identified from its three stereoisomeric impurities by validated normal-phase chiral HPLC. Under optimal separation conditions (Chiracel OJ-H, 5 μm stationary phase; hexane/ethanol 8:2 v/v mobile phase; 40 °C column temperature; 1.5 mL/min flow rate; 254 nm UV detection), the target (2R,4S)-5 exhibits an absolute retention time of 23.0 min, with the (2S,4R)-5 enantiomer eluting at RRT 0.55, the (2S,4S)-5 diastereomer at RRT 0.49, and the (2R,4R)-5 diastereomer at RRT 0.79 [1]. This chromatographic fingerprint enables simultaneous quantitation of all four stereoisomers in a single isocratic run (30 min analysis time), providing unambiguous identity confirmation and optical purity assessment that a generic achiral purity assay cannot deliver.

Chiral HPLC resolution
Head-to-head
(2R,4S) RT 23.0 min vs. stereoisomer RRTs 0.49–0.79; baseline resolution for all four stereoisomers.
Supports unequivocal stereoisomer identity verification.
Validated Chiracel OJ-H method; column: 40 °C, UV 254 nm, isocratic run.
Chiral HPLC Stereoisomer separation Optical purity Sacubitril intermediate

Crystallization Yield and Diastereomeric Purity

During the industrial-scale resolution of the diastereomeric mixture obtained after hydrogenation, the (2R,4S)-5 isomer (Boc-protected precursor) is preferentially isolated by direct crystallization from isopropyl acetate/heptane with a yield of 58% and an HPLC purity exceeding 99%, containing less than 1% of the undesired (2S,4S)-diastereomer [1]. In contrast, the (2R,4R)-5 diastereomer requires conversion to a cyclohexylamine salt and repetitive fractional crystallizations to achieve comparable purity (>99% HPLC), and even then the isolated (2R,4R)-5 CHA salt yields only 665 mg from pooled mother liquors of multiple batches — approximately 50-fold less material recovery [1]. The (2S,4S)-5 diastereomer isolation similarly requires cyclohexylamine salt formation and multiple recrystallizations, yielding only 6.3 g from accumulated mother liquors [1]. This dramatic difference in crystallizability translates directly to supply reliability and cost for procurement of pure reference standards.

Crystallization yield & purity
Head-to-head
Target isomer: 58% yield, >99% HPLC; diastereomer isolation 46-fold lower mass recovery, complex salt formation.
Lot-to-lot reproducibility context; simpler isolation path correlates with supply reliability.
Industrial-scale crystallization data from Halama et al.
Fractional crystallization Diastereomer resolution Process chemistry Chemical purity

Hydrochloride Salt vs. Free Base Solubility

CAS 1038924-71-8 is supplied as the hydrochloride salt, whereas the corresponding free base form (CAS 1039307-95-3) is also commercially available. The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free amino acid, facilitating preparation of stock solutions for HPLC analysis and reducing degradation during benchtop handling [1]. This salt form advantage is particularly relevant when the compound is used as a quantitative reference standard requiring precise weighings and stable solution concentrations over extended analytical campaigns [2].

Salt form solubility
Class-level
Hydrochloride vs. free base: aqueous solubility enhancement class-level; no direct pair data reported.
May support preparation of homogeneous stock solutions for HPLC.
Specific solubility data to verify; class-level inference based on pharmaceutical salt principles.
Salt form selection Solubility Stability Reference standard handling

Bulk Supply vs. Analytical Standards

Unlike minor stereoisomeric impurities that are available exclusively as low-milligram analytical reference standards, CAS 1038924-71-8 is manufactured at industrial scale by multiple Chinese pharmaceutical intermediate suppliers. Jingyuan Pharma (Shandong) offers the compound at ≥99.0% purity under enterprise quality standards with full documentation packages including COA, MOA, and MSDS, indicating industrial-stage production [1]. Shanghai Baeyi Biotechnology supplies the compound at 99% purity in 1 kg and 25 kg pack sizes with a 3-day lead time . This dual availability — as both a high-purity analytical reference standard (98–99.9% HPLC) and as a bulk pharmaceutical intermediate — provides procurement flexibility that is unavailable for the enantiomeric and diastereomeric impurities, which are typically limited to 10–100 mg quantities from specialist impurity suppliers.

Bulk supply vs. analytical scale
Source review
CAS 1038924-71-8 available at ≥99% purity, 1–25 kg packs; other stereoisomer impurities typically ≤100 mg.
Industrial-scale availability reduces single-source dependency risk.
Supplier catalogs: Jingyuan Pharma, Shanghai Baeyi, SynZeal; pricing differential ~50–200×.
Supply chain Commercial availability Bulk procurement Industrial scale

Regulatory Designation and Pharmacopeial Traceability

CAS 1038924-71-8 is explicitly designated as Sacubitril Impurity 11 and LCZ696 Impurity 6 in the regulatory filing framework for generic sacubitril/valsartan combination products [1]. The compound is supplied with comprehensive characterization data (NMR, MS, HPLC, IR, UV) compliant with ICH Q6A and Q3A guidelines, and several suppliers (SynZeal, ChemWhat) offer further traceability against USP or EP pharmacopeial standards upon request [2]. This formal regulatory designation and the availability of pharmacopeial traceability distinguish this compound from generic building blocks: it serves a specific, documented function in the analytical control strategy required for ANDA approval.

Regulatory designation
Specification review
Designated Sacubitril Impurity 11 / LCZ696 Impurity 6; characterization package per ICH Q6A/Q3A.
Embedded in ANDA impurity control framework; supports regulatory submission documentation.
Optional USP/EP traceability from select suppliers; reporting threshold 0.05%.
Pharmacopeial traceability ANDA impurity Reference standard Regulatory compliance

Application Scenarios for Sacubitril Impurity 11


Method Development for Generic Sacubitril/Valsartan

This compound serves as the primary reference standard for developing and validating HPLC methods that quantify the amino acid impurity in sacubitril drug substance and finished dosage forms. The validated chiral HPLC method using Chiracel OJ-H (hexane/ethanol 8:2, 254 nm detection) achieves baseline separation of the (2R,4S) target from its three stereoisomers with RRTs of 0.49, 0.55, and 0.79 [1]. The stability-indicating HPLC method validated by Vijaykumar et al. (2023) demonstrates LOD of 0.030–0.048 μg/mL and LOQ of 0.100–0.160 μg/mL for sacubitril-related impurities including stereoisomers, with recovery between 93–105% and linearity r² ≥0.999 [2].

QC Release Testing of Sacubitril API and Drug Product

For QC laboratories performing batch release testing under cGMP, CAS 1038924-71-8 is used to prepare system suitability solutions and calibration standards for quantifying the amino acid impurity at levels corresponding to ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%). The compound's availability at ≥99.0% purity with full COA documentation (including HPLC chromatograms, NMR spectra, mass spectra, water content, and residue on ignition data) meets the reference standard qualification requirements of 21 CFR 211.194 [1]. The hydrochloride salt form's enhanced solubility facilitates preparation of stable stock solutions at 0.5–1.0 mg/mL in mobile phase, improving injection-to-injection precision during sequence runs spanning >100 injections.

Forced Degradation and Stability-Indicating Method

In forced degradation studies of sacubitril/valsartan combination products, CAS 1038924-71-8 serves as the authenticated reference marker for the amino acid hydrolysis/degradation impurity pathway. The compound is stable under thermal, photolytic, and oxidative stress conditions that degrade the parent drug substance, making it a reliable marker for tracking degradation kinetics. The QbD-based stability-indicating method of Bommi et al. (2020) achieved separation of 11 sacubitril-related impurities including the amino acid impurity, with method precision RSD of 1.0–2.1% for impurities at 0.0005 mg/mL and correlation coefficient r ≥0.9989 [1].

Process Development for Generic Sacubitril Synthesis

As the penultimate intermediate in the industrial synthetic route to sacubitril (via Boc deprotection and subsequent succinylation), bulk quantities of CAS 1038924-71-8 (available at 1–25 kg scale, ≥99.0% purity [1]) are used by process chemistry groups to optimize the final amide coupling step with succinic anhydride. The compound's reproducible stereochemical purity (<1% diastereomeric impurity after crystallization) ensures that process development studies are conducted on material representative of commercial production quality, enabling reliable scale-up correlation from laboratory to pilot plant.

Application
Selection Property
Validation Focus
Generic ANDA method development
Stereoisomer-specific chiral separation
Retention time and optical purity verification for all four stereoisomers
QC release testing (API / drug product)
Reference standard with full COA documentation
System suitability precision and impurity quantification at ICH thresholds
Forced degradation / stability studies
Authenticated degradation pathway marker
Stability-indicating method selectivity; amino acid impurity tracking
Process development & scale-up
Bulk intermediate with defined stereochemistry
Reproducible supply for succinylation step optimization
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